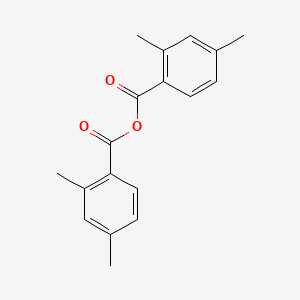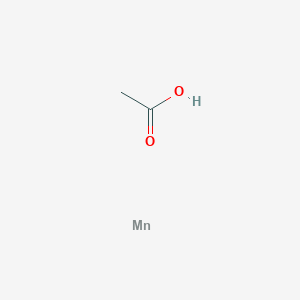
Acetic acid;manganese
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, also known as ethanoic acid, is a colorless liquid organic compound with the chemical formula CH₃COOH. It is the main component of vinegar apart from water. Manganese, a transition metal with the symbol Mn, can form various compounds with acetic acid, such as manganese(II) acetate and manganese(III) acetate. These compounds are used in various chemical reactions and industrial applications due to their unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Manganese(II) acetate can be prepared by reacting manganese(II) carbonate or manganese(II) oxide with acetic acid. The reaction is typically carried out in an aqueous solution at room temperature:
MnCO3+2CH3COOH→Mn(CH3COO)2+H2O+CO2
Manganese(III) acetate can be synthesized by oxidizing manganese(II) acetate with an oxidizing agent such as potassium permanganate in acetic acid:
2Mn(CH3COO)2+KMnO4+2CH3COOH→2Mn(CH3COO)3+KOH+H2O
Industrial Production Methods
Industrial production of manganese(II) acetate involves the reaction of manganese dioxide with acetic acid in the presence of a reducing agent. The process is carried out in large reactors under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Manganese(III) acetate is a powerful oxidizing agent and can undergo various types of reactions, including:
Oxidation: It can oxidize alkenes to form lactones.
Substitution: It can participate in substitution reactions with aromatic compounds.
Addition: It can add to unsaturated systems to form new compounds.
Common Reagents and Conditions
Common reagents used with manganese(III) acetate include acetic acid, potassium permanganate, and various organic substrates. Reactions are typically carried out in acetic acid or other solvents like acetonitrile and ethanol at room temperature or slightly elevated temperatures.
Major Products
Major products formed from reactions with manganese(III) acetate include lactones, substituted aromatic compounds, and various oxidation products depending on the substrates used.
科学的研究の応用
Manganese(III) acetate is widely used in scientific research due to its strong oxidizing properties. Some applications include:
Chemistry: Used in organic synthesis to oxidize alkenes and other compounds.
Biology: Studied for its potential role in biological oxidation processes.
Medicine: Investigated for its potential use in oxidative stress studies and as a catalyst in drug synthesis.
Industry: Used in the production of various chemicals and as a catalyst in industrial processes.
作用機序
Manganese(III) acetate exerts its effects through one-electron oxidation mechanisms. It forms a complex with the substrate, leading to the formation of a radical intermediate. This intermediate can undergo further reactions to form the final product. The molecular targets and pathways involved include the oxidation of organic substrates and the formation of radical species.
類似化合物との比較
Similar Compounds
Manganese(II) acetate: Similar in structure but less oxidizing power.
Potassium permanganate: Stronger oxidizing agent but less selective.
Chromium(III) acetate: Similar in reactivity but different oxidation states.
Uniqueness
Manganese(III) acetate is unique due to its ability to selectively oxidize organic substrates under mild conditions. Its reactivity and selectivity make it a valuable reagent in organic synthesis and industrial applications.
特性
CAS番号 |
2180-18-9 |
|---|---|
分子式 |
C2H4MnO2 |
分子量 |
114.99 g/mol |
IUPAC名 |
acetic acid;manganese |
InChI |
InChI=1S/C2H4O2.Mn/c1-2(3)4;/h1H3,(H,3,4); |
InChIキー |
JXNCBISRWFPKJU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.[Mn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


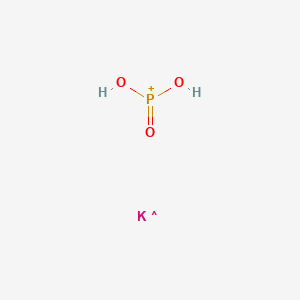
![(3R)-3-[(tert-Butoxycarbonyl)amino]-4-[2-fluoro-4-(trifluoromethyl)phenyl]-butanoic acid](/img/structure/B12332590.png)
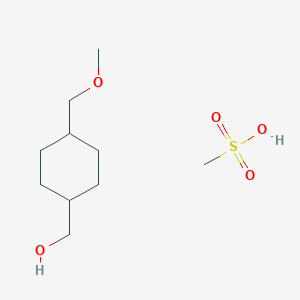
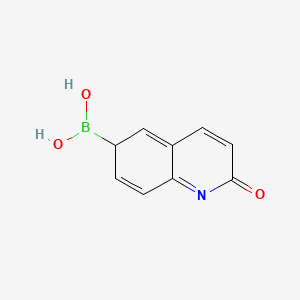
![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)(methyl)carbamate](/img/structure/B12332602.png)
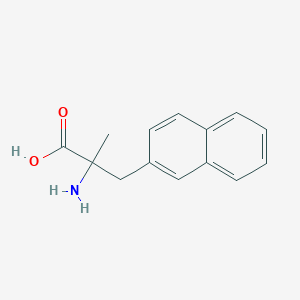
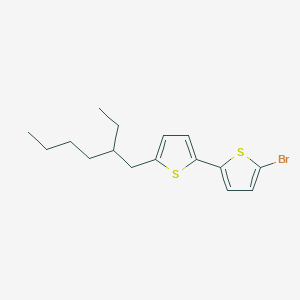

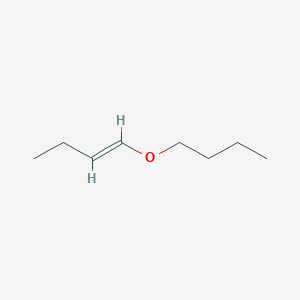
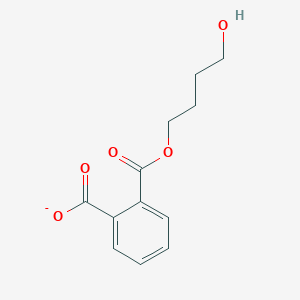
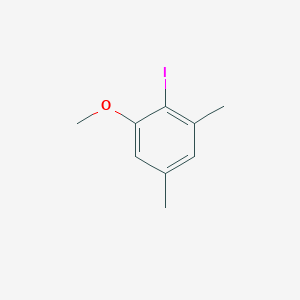
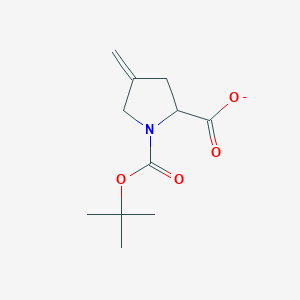
![1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-fluoro-3,7-dihydro-](/img/structure/B12332657.png)
